molecular formula C6H10N6 B1669673 Cyromazine CAS No. 66215-27-8

Cyromazine

Cat. No.: B1669673
CAS No.: 66215-27-8
M. Wt: 166.18 g/mol
InChI Key: LVQDKIWDGQRHTE-UHFFFAOYSA-N
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Description

Dexmedetomidine is a highly selective alpha-2 adrenergic receptor agonist used primarily for its sedative, anxiolytic, and analgesic properties. It is commonly employed in clinical settings for sedation during various procedures and in intensive care units. Unlike other sedatives, dexmedetomidine does not cause respiratory depression, making it a safer option for patients requiring sedation .

Scientific Research Applications

Dexmedetomidine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Cyromazine, an insect growth regulator, primarily targets the ecdysone signaling pathway in insects . This pathway plays a crucial role in insect development and reproduction . By targeting this pathway, this compound effectively disrupts the reproductive capabilities of pests, leading to a reduction in their populations .

Mode of Action

This compound works by interfering with the normal development of insects . It specifically affects the ovarian germ cells in species like Drosophila, which are often studied as model organisms . When this compound is introduced from the larval to the adult stage of insects, it causes a noticeable decrease in the number of germline stem cells (GSCs) and cystoblasts (CBs) in the adult ovary . Furthermore, it also reduces the number of primordial germ cells (PGCs) in the larval stages .

Biochemical Pathways

This compound functions through the disruption of the ecdysone signaling pathway , a critical pathway in insect development and reproduction . Ecdysone is a steroid hormone that plays a vital role in the molting and metamorphosis of insects . By influencing this pathway, this compound effectively impairs the reproductive capabilities of pests, leading to a reduction in their populations .

Pharmacokinetics

This compound is highly soluble in water and considered relatively volatile . Its persistence in soil and water systems is highly dependent on local conditions . .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It causes a noticeable decrease in the number of germline stem cells (GSCs) and cystoblasts (CBs) in the adult ovary . Furthermore, it also reduces the number of primordial germ cells (PGCs) in the larval stages . These findings highlight this compound’s potent effect on the reproductive structures of insects, thereby reducing their ability to multiply .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It undergoes biodegradation by specific bacterial strains like Arthrobacter sp. and Nocardioides sp., with the potential for environmental remediation . These bacteria efficiently degrade this compound, utilizing it as a nitrogen source and producing less harmful metabolites . This highlights the dual benefit of this compound in pest management and environmental safety through targeted insect control and microbial degradation processes .

Safety and Hazards

Cyromazine may cause skin irritation, serious eye irritation, and respiratory irritation . It has a low mammalian toxicity but may cause adverse effects on reproduction and development if ingested and is also a skin irritant .

Future Directions

There is ongoing research into the development of methods for the rapid detection of Cyromazine residues in edible agricultural products . Another study suggests that the natural enemy Chrysoperla carnea has tremendous potential for resistance development under selection pressure of this compound .

Biochemical Analysis

Biochemical Properties

Cyromazine works by affecting the nervous system of the immature larval stages of certain insects . It acts by inhibiting the moulting processes, particularly in Dipteran insects

Cellular Effects

This compound has been observed to decrease the number of germline stem cells (GSCs) and cystoblasts (CBs) in the adult ovary of Drosophila . It also affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by affecting the nervous system of the immature larval stages of certain insects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in cowpea, the permeation and migration rate of this compound was faster than that in kidney beans and accumulation was mainly in the pulp .

Dosage Effects in Animal Models

This compound is used externally as a pour-on for sheep at a dose of 0.9 to 3.6 g/sheep (approximately 60 to 85 mg this compound/kg bw) every 8 to 10 weeks . In toxicity studies in mammals, symptoms were observed after heavy overdose: ataxia (uncoordinated movements), salivation (drooling), sedation, dispnea (difficult breathing), curved position, exophthalmos (eye bulging out of the orbit). Affected animals recovered 9 to 12 days after treatment .

Metabolic Pathways

The metabolic pathways of this compound involve mainly dealkylation to melamine . Alkylation to 1-methylthis compound was specific to ruminants; hydroxylation was identified in goats fed at 100 ppm .

Transport and Distribution

This compound is highly soluble in water and considered relatively volatile . Its persistence in soil and water systems is highly dependent on local conditions

Chemical Reactions Analysis

Types of Reactions

Dexmedetomidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions often involve hydrogen gas in the presence of a chiral catalyst.

    Substitution: Substitution reactions may use halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final dexmedetomidine compound .

Properties

IUPAC Name

2-N-cyclopropyl-1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)
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InChI Key

LVQDKIWDGQRHTE-UHFFFAOYSA-N
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Canonical SMILES

C1CC1NC2=NC(=NC(=N2)N)N
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Molecular Formula

C6H10N6
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DSSTOX Substance ID

DTXSID6023999
Record name Cyromazine
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Molecular Weight

166.18 g/mol
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Physical Description

Colorless or white solid; [HSDB], Solid
Record name Cyromazine
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Solubility

All in g/kg, 20 °C: In methanol 22, isopropanol, 2.5, acetone, 1.7, n-octanol 1.2, dichloromethane 0.25, toluene, 0.015, hexane 0.0002, In water, 1.30X10+4 mg/L at 25 °C, pH 7.1, In water, 1.1% at 20 °C (pH 7.5); methanol 1.7%, 1.30E+04 mg/L @ 25 °C (exp)
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Density

1.35 g/cu cm (20 °C)
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Vapor Pressure

3.36X10-9 mm Hg at 25 °C
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Mechanism of Action

Insect growth regulator with contact action, which interferes with moulting and pupation. When used on plants, action is systemic., Cyromazine is an effective insecticide used to control dipteran insects. Its precise mode of action is yet to be determined, although it has been suggested that it interferes with the hormone system, sclerotization of the cuticle, or nucleic acid metabolism. To understand the way in which cyromazine acts, /the authors/ positionally cloned a cyromazine resistance gene from Drosophila melanogaster. Six cyromazine resistance alleles had previously been generated by ethyl methanasulfonate treatment. Two of these failed to complement each other and here /the authors/ identify them as having independent non-sense mutations in CG32743, which is an ortholog of Smg1 of worms and mammals and encodes a phosphatidylinositol kinase-like kinase (PIKK). RNAi experiments confirm that cyromazine resistance can be achieved by knocking down CG32743. These are the first cyromazine resistant mutations identified at the nucleotide level. In mammals Smg1 phosphorylates P53 in response to DNA damage. This finding supports the hypothesis that cyromazine interferes with nucleic acid metabolism.
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Color/Form

Colorless crystals, White crystalline solid

CAS No.

66215-27-8
Record name Cyromazine
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Record name N-cyclopropyl-1,3,5-triazine-2,4,6-triamine
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Melting Point

224.9 °C, 219 - 222 °C
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Synthesis routes and methods I

Procedure details

A mixture of 100 g of 2-cyclopropylamino-4-chloro-6-amino-s-triazine, 51 g of anhydrous ammonia and 500 ml of dioxane is heated for 24 hours in an autoclave at 140° C. After cooling to room temperature the solvent is removed by water jet vacuum distillation. 300 ml of water are added to the residue. After stirring, the residue product is filtered off and recrystallised from boiling ethanol. 50 g of 2-cyclopropylamino-4,6-diamino-s-triazine are obtained. Melting point: 219°-222° C.
Quantity
100 g
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reactant
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51 g
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500 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 100 g of 2-cyclopropylamino-4-amino-6-chloro-s-triazine, 51 g of ammonia and 500 ml of dioxan is heated at 140° C. in an autoclave for 24 hours. After cooling, the dioxan is removed by filtering with suction in vacuo and the crystalline residue is washed with water and dried. The crude product is recrystallised from methanol; melting point 219°-222° C.
Quantity
100 g
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reactant
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51 g
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500 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the precise mechanism of action remains unclear, research suggests that cyromazine disrupts the growth and development of Diptera by interfering with various processes. [, , , ]

ANone: this compound exposure leads to abnormal cuticle development in susceptible insects. Studies on tobacco hornworms (Manduca sexta) revealed that this compound does not directly inhibit chitin production, but it may hinder the growth or expansion of the body wall, causing cuticular melanization, swellings, lesions, and even rupture. []

ANone: Research suggests a potential link between this compound and the ecdysone signaling pathway. Studies on Drosophila melanogaster demonstrated that early first instar exposure to this compound caused earlier adult eclosion, and the presence of 20-hydroxyecdysone during exposure reduced this compound's lethal effects. [] Further studies revealed that this compound decreased the number of germline stem cells (GSCs) and cystoblasts (CBs) in adult female Drosophila, likely by interfering with the ecdysone signaling pathway. [, ]

ANone: Yes, this compound negatively impacts Colorado potato beetle development. Studies show that it inhibits feeding, delays pupation, reduces adult emergence, and ultimately decreases the survival rate of various larval stages. []

ANone: this compound has the molecular formula C6H10N6 and a molecular weight of 166.18 g/mol.

ANone: this compound exhibits remarkable persistence in various environments. It was detected in hydroponic solutions and plant tissues even 99 days after application. [] This persistence suggests potential for accumulation in the environment.

ANone: This section is not applicable as the provided research papers do not discuss catalytic properties or applications of this compound.

ANone: Yes, density functional theory (DFT) calculations were employed to investigate the interactions between this compound and gold nanoparticles (Au6 and Au20). These studies provided insights into the chemical enhancement mechanism of surface-enhanced Raman spectroscopy (SERS) for this compound detection. []

ANone: While specific SAR studies on this compound were not described in the provided papers, research on the closely related compound dicyclanil suggests that modifications to the triazine ring can significantly impact insecticidal activity. [, ]

ANone: Encapsulation of this compound within lignin-poly(ethylene glycol) matrices coated with ethylcellulose has been investigated as a controlled-release strategy. This approach aims to prolong the effectiveness of this compound by controlling its release rate. []

ANone: While this specific aspect is not extensively addressed in the provided research, the studies emphasize the importance of assessing the environmental fate and potential risks associated with this compound use in agriculture. [, , ]

ANone: In chickens, this compound is rapidly excreted, with a small portion metabolized into melamine. [, ] This metabolic pathway has raised concerns about potential melamine contamination in chicken products. []

ANone: Following ingestion, this compound residues are found in various chicken products, with the highest concentrations detected in the liver and eggs. [] Within eggs, residues are initially higher in egg whites but later surpass those in egg yolks after prolonged this compound administration. []

ANone: Various bioassays are employed to evaluate this compound efficacy, including larval development bioassays using treated diets or substrates, adult emergence assays, and assessments of leafminer damage in plants. [, , , , ]

ANone: this compound effectively controls Mediterranean fruit fly larvae and adults. It significantly reduces larval and adult survival, induces larval and pupal deformities, and decreases female fecundity. []

ANone: Yes, this compound resistance has been documented in several insect species, including the house fly (Musca domestica) [], sheep blowfly (Lucilia cuprina) [, ], and leafminer (Liriomyza trifolii) [].

ANone: Cross-resistance has been observed between this compound and diflubenzuron in house flies, suggesting a potential for cross-resistance with other insect growth regulators. [] Additionally, low-level cross-resistance to dicyclanil was found in a this compound-resistant sheep blowfly population. []

ANone: Research using the random amplified polymorphic DNA polymerase chain reaction (RAPD-PCR) technique identified specific oligonucleotides linked to this compound resistance in leafminers. [] Additionally, positional cloning studies in Drosophila melanogaster identified a this compound resistance gene (CG32743) encoding a phosphatidylinositol kinase-like kinase (PIKK), further elucidating the genetic basis of resistance. []

ANone: Melamine is a known metabolite of this compound. [, , ] Its presence in food products, particularly eggs, raises safety concerns due to its potential toxicity.

ANone: This section is not applicable as the provided research papers do not discuss drug delivery and targeting strategies for this compound.

ANone: While specific biomarkers for this compound efficacy or adverse effects were not discussed, monitoring this compound and melamine residues in various matrices like chicken products [, , ] and vegetables [] is crucial for assessing exposure and potential risks.

ANone: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UVD) [, ], mass spectrometry (MS) [, ], and tandem mass spectrometry (MS/MS) [, ], are frequently employed for the analysis of this compound and its metabolites.

ANone: Yes, researchers have developed molecularly imprinted electrochemical sensors for rapid detection of this compound residues in fruits and vegetables, offering a promising approach for on-site monitoring. [] Additionally, colorimetric sensors based on gold nanoparticle aggregation have shown potential for sensitive and visual detection of this compound. []

ANone: The high polarity and persistence of this compound raise concerns about its potential to contaminate aquatic ecosystems. [] Studies on woolscouring wastewater, a potential source of this compound release, highlight the need to understand its fate and impact on aquatic organisms.

ANone: This section is not extensively addressed in the provided research, but the use of different formulations, such as controlled-release granules [], indicates efforts to modulate this compound's dissolution and solubility characteristics for improved efficacy.

ANone: The research emphasizes the importance of analytical method validation for accurate and reliable determination of this compound residues. Studies report method parameters such as recovery rates, precision (RSD), limits of detection (LOD), and linearity, ensuring the suitability of the developed techniques. [, , , , ]

ANone: While specific quality control measures were not detailed, the research highlights the significance of monitoring this compound residues in various matrices to ensure the safety of food products. [, , , ]

ANone: The provided research papers do not address these aspects related to this compound.

ANone: Yes, several alternative approaches exist, including the use of other insecticides with different modes of action, biological control agents like parasitic wasps (e.g., Diglyphus isaea, Nasonia vitripennis) [, , ], and integrated pest management (IPM) strategies.

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